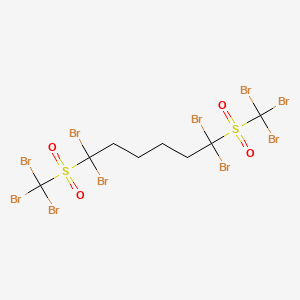
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane is a chemical compound known for its unique structure and properties. It contains a total of 32 atoms, including 8 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 10 bromine atoms
Chemical Reactions Analysis
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups in the compound can interact with various biomolecules, leading to changes in their structure and function. These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the context and concentration of the compound.
Comparison with Similar Compounds
1,1,6,6-Tetrabromo-1,6-bis(tribromomethanesulfonyl)hexane can be compared with other similar compounds, such as:
1,1,6,6-Tetrabromohexane: Lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,6-Dibromo-1,6-bis(tribromomethanesulfonyl)hexane: Contains fewer bromine atoms, resulting in different reactivity and applications.
1,1,6,6-Tetrabromo-1,6-bis(methanesulfonyl)hexane: Lacks the additional bromine atoms in the sulfonyl groups, affecting its chemical properties.
The uniqueness of this compound lies in its high bromine content and the presence of both bromine and sulfonyl functional groups, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
163341-65-9 |
|---|---|
Molecular Formula |
C8H8Br10O4S2 |
Molecular Weight |
1031.3 g/mol |
IUPAC Name |
1,1,6,6-tetrabromo-1,6-bis(tribromomethylsulfonyl)hexane |
InChI |
InChI=1S/C8H8Br10O4S2/c9-5(10,23(19,20)7(13,14)15)3-1-2-4-6(11,12)24(21,22)8(16,17)18/h1-4H2 |
InChI Key |
HTKBGSQOFFFLJI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(S(=O)(=O)C(Br)(Br)Br)(Br)Br)CC(S(=O)(=O)C(Br)(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















